molecular formula C₂₂H₁₈F₃N₃O₁₀ B1141157 N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine CAS No. 52583-22-9

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine

Cat. No.: B1141157
CAS No.: 52583-22-9
M. Wt: 541.39
InChI Key:
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Description

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine: is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves several steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the presence of potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific combination of functional groups allows for targeted interactions with biological molecules, making it a valuable tool for researchers .

Properties

IUPAC Name

[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUSXTJFSNEHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967016
Record name 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70629-80-0, 52583-22-9
Record name NSC302646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC200683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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